molecular formula C20H18N2O2 B6097920 N-(2-ethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-(2-ethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No. B6097920
M. Wt: 318.4 g/mol
InChI Key: RSBFKNRSFKNYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential in various applications.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell proliferation and survival. Additionally, it has been shown to interact with various proteins and receptors in the brain, which may contribute to its potential in treating Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. In addition to its anticancer and anti-Alzheimer's properties, it has been shown to have anti-inflammatory effects, which may make it useful in treating various inflammatory conditions. Additionally, it has been shown to have antioxidant properties, which may protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is its potent cytotoxic effects on cancer cells, which make it a promising candidate for further development as an anticancer agent. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound.

Future Directions

There are several future directions for research on N-(2-ethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective and targeted therapies. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound. Finally, future research may focus on developing derivatives of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis method of N-(2-ethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves the reaction of 2-ethylbenzamide with 2-amino-3-bromoquinoline in the presence of a palladium catalyst. The reaction yields the desired compound in good yield and purity.

Scientific Research Applications

N-(2-ethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that this compound has potent cytotoxic effects on cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also been studied for its potential in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and cognitive function.

properties

IUPAC Name

N-(2-ethylphenyl)-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-2-13-6-3-4-9-17(13)21-20(24)16-12-22-11-10-14-7-5-8-15(18(14)22)19(16)23/h3-9,12H,2,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBFKNRSFKNYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN3CCC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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